The table below clarifies the distinction between the drug this compound and the disease Acute Kidney Injury (AKI), and summarizes key research directions for AKI treatment.
| Topic | Description | Key Details | Status/Examples |
|---|---|---|---|
| Drug: this compound | A small molecule aurora kinase inhibitor [1]. | Target: Aurora Kinase A (humans). Molecular Formula: C₂₁H₂₄N₄O [1]. | Status: Experimental; not approved for use in the US or other countries [1]. |
| Disease: Acute Kidney Injury (AKI) | Rapid loss of kidney function; a global public health issue with high morbidity and mortality and no reliably effective treatments [2] [3]. | Key Pathogenic Processes: Tubular cell injury/death, inflammation, oxidative stress [4] [5]. | Clinical Need: Significant; current research focuses on novel therapeutic targets. |
| Promising Research Areas for AKI Therapy | Investigation of new biological targets and therapeutic strategies. | Examples: MicroRNAs (miRNAs) as therapeutics; targeting macrophage signaling pathways (e.g., PI3K, NF-κB) [2] [3]. | Status: Preclinical research stage; not yet in human clinical trials [2]. |
| Model Type | Induction Method | Key Characteristics & Measurements | Considerations |
|---|
| Ischemia-Reperfusion (I/R) | Surgical clamping of renal pedicles for a defined period (e.g., 20-30 min in mice) [4]. | Functional Measures: ↑ Serum Creatinine (SCr), ↑ Blood Urea Nitrogen (BUN). Structural Measures: Tubular necrosis, brush border loss, cast formation (H&E/PAS staining). Biomarkers: ↑ KIM-1, ↑ NGAL [4]. | Model severity (bilateral vs. unilateral); mouse strain sensitivity (e.g., C57BL/6 is sensitive); critical influence of surgical temperature and ischemia duration [4]. | | Cisplatin-Induced | Single intraperitoneal injection (high-dose, 20-30 mg/kg) or repeated injections (low-dose, 5-15 mg/kg) [4]. | Peak Injury: 48-72 hrs post-injection. Mechanisms: DNA damage, oxidative stress, inflammation, tubular cell death [4]. | High-dose model has high mortality; low-dose model allows study of fibrosis and progression to chronic kidney disease [4]. | | Sepsis-Induced | Administration of bacterial lipopolysaccharide (LPS) or cecal ligation and puncture (CLP) [3]. | Mechanisms: Systemic inflammation, nitric oxide release, complex pathophysiology [3]. | Models the most common cause of AKI in intensive care units; highly complex and systemic [3]. | | Other Models | Nephrotoxins (gentamicin, contrast agents), rhabdomyolysis, hemorrhagic shock [2] [3]. | Varies by agent. | Used to model specific clinical etiologies [2] [3]. |
Macrophages are key immune cells in AKI, and their polarization state (pro-inflammatory M1 or anti-inflammatory/reparative M2) significantly influences disease progression. The following diagram illustrates two major signaling pathways involved.
Macrophage signaling pathways in AKI. The PI3K pathway promotes reparative M2 polarization, while the NF-κB pathway drives inflammatory M1 polarization.
Given the challenges in AKI treatment, current research is exploring several innovative avenues, though these are not related to this compound:
The following table consolidates the core biochemical and preclinical characteristics of AKI-001, a potent Aurora kinase inhibitor, from the search results [1] [2].
| Property | Description |
|---|---|
| Molecular Target | Aurora kinase A & Aurora kinase B [1] [2] |
| Bioactivity | Low nanomolar potency (IC₅₀ < 100 nM) against Aurora A & B enzymes; excellent cellular potency (IC₅₀ < 100 nM) [2]. |
| In Vivo Efficacy (HCT116 mouse xenograft) | 5 mg/kg oral dose (QD) resulted in 92% tumor growth inhibition (TGI); well-tolerated [2]. |
| Oral Bioavailability | Good [2] |
| Chemical Formula | C₂₁H₂₄N₄O [1] [2] |
| Molecular Weight | 348.44 g/mol [1] [2] |
| CAS Number | 925218-37-7 [1] [2] |
While the search results lack granular methodological details, the following experimental approaches can be inferred for key preclinical assessments.
| Experiment Type | Inferred Protocol & Key Parameters |
|---|---|
| In Vitro Kinase Assay | Used to determine IC₅₀ values against Aurora A and B enzymes. The protocol involved incubating the kinases with ATP and a substrate, measuring phosphorylation in the presence of a compound concentration gradient. The reported result is low nanomolar potency [2]. |
| Cellular Proliferation Assay | Conducted on cancer cell lines (specifics not listed, but HCT116 is implied) to establish cellular IC₅₀. Cells were treated with a dilution series of this compound, and viability was measured. The reported cellular IC₅₀ is <100 nM [2]. |
| In Vivo Xenograft Study | Model: HCT116 mouse xenograft. Dosing: 5 mg/kg, administered orally once daily (QD). Endpoint: Tumor volume measurement to calculate percent tumor growth inhibition (92% TGI). The compound was reported as well-tolerated at this regimen [2]. |
The diagram below illustrates the core mechanism of action of this compound as an Aurora kinase inhibitor, leading to the inhibition of tumor cell proliferation.
This compound inhibits Aurora A & B kinases, disrupting mitosis and blocking tumor proliferation.
Based on the search results, information on this compound is sparse. The following table summarizes its known and unknown characteristics from the drug database [1].
| Attribute | Description |
|---|---|
| DrugBank ID | DB07266 [1] |
| Modality | Small Molecule [1] |
| Known Target | Aurora kinase A [1] |
| Known Action | Aurora kinase inhibitor [1] |
| Status | Experimental (Not approved in US or other regions) [1] |
| Key Gaps | Indication, Pharmacology (Mechanism in disease context, PK/PD), Pre-clinical & Clinical Data, Dosing, Toxicity Profile [1] |
| Pathway/Process | Pathway Components | Potential Role in AKI | Suggested Experimental Models |
|---|---|---|---|
| Macrophage Signaling [2] | PI3K/AKT/mTOR, NF-κB, TLR4 | Regulates inflammation; M1/M2 polarization influences injury/repair [2]. | LPS-induced AKI in mice; In vitro macrophage cultures [2]. |
| Fibrosis & AKI-to-CKD Transition [3] | mTOR/p70S6K, Fibrillin-1 | Promotes fibrosis and chronic disease progression [3]. | CA/CPR (Cardiac Arrest) mouse model [3]. |
| Autophagy & Cell Stress [4] | AMPK/mTOR, Sigma-1R | Modulates cellular cleanup and survival in tubular cells [4]. | LPS-induced HK-2 cell model; Sepsis-AKI animal models [4]. |
Incorporating validated biomarkers is crucial for assessing drug efficacy and understanding the mechanism of action. The table below lists promising biomarkers for AKI [5] [6] [7].
| Biomarker | Sample Type | Proposed Biological/Clinical Role | Performance (AUC where reported) |
|---|---|---|---|
| [TIMP-2]·[IGFBP7] | Urine | Induces G1 cell cycle arrest in tubular cells; indicates cellular stress [5] [6]. | 0.80 for predicting moderate/severe AKI within 12 hrs [5] [7]. |
| NGAL | Urine, Plasma | Marker of tubular damage; upregulated early after injury [6] [7]. | ~0.72-0.96 across different clinical settings (e.g., cardiac surgery, ICU) [7]. |
| KIM-1 | Urine | Transmembrane protein expressed in proximal tubule after injury [6] [7]. | ~0.69-0.85 (e.g., 0.85 in cardiac surgery, 0.77 in ICU) [7]. |
Based on the pathways identified in your search results, here are diagrams illustrating key signaling networks in AKI. You can use these as a reference to hypothesize how this compound might interact with these pathways.
Macrophage signaling pathways in AKI show potential therapeutic targets [2].
The AMPK/mTOR pathway regulates autophagy and is a potential therapeutic target for sepsis-induced AKI [4].
Given the limited specific data on this compound, I suggest a systematic approach to building your protocol:
I hope this structured overview provides a solid foundation for your research protocol development. The field of AKI biomarker research is particularly advanced and can offer robust tools for your investigation.
The following table summarizes the key findings from a preclinical efficacy study of UNI-494 in a rodent model of Acute Kidney Injury [1].
| Study Aspect | Details and Results |
|---|---|
| Drug Candidate | UNI-494 (a mitochondrial ATP-sensitive potassium (mitoKATP) channel activator) [1] |
| Animal Model | Rat model of ischemia-reperfusion induced AKI (IR-AKI) [1] |
| Model Induction | 45-minute ischemia of bilateral kidneys [1] |
| Dosing Groups | Sham, vehicle control, low dose UNI-494, high dose UNI-494 (n=10/group) [1] |
| Administration | Administered orally 1-hour before ischemia induction [1] |
| Key Efficacy Result | High dose UNI-494 resulted in a statistically significant reduction of urinary β-2 microglobulin (β-2 MG), a key biomarker of proximal renal tubule damage [1] |
| Other Biomarkers | Urinary creatinine and total urinary albumin were also monitored [1] |
| Proposed Mechanism | Activates mitoKATP channels to restore mitochondrial function and reduce oxidative stress. Its active metabolite is nicorandil [1] |
For researchers aiming to replicate or understand this study, here is a detailed breakdown of the experimental methodology.
Key cellular pathways in AKI and the mitochondrial mechanism of UNI-494. M1 macrophages promote injury, while M2 macrophages promote repair [1] [3].
The discrepancy in the drug name (AKI-001 vs. UNI-494) is not uncommon in early-stage research. If UNI-494 is not your compound of interest, here are actionable steps to find information on "this compound":
The table below summarizes major signaling pathways and their roles in AKI, as identified in the recent literature.
| Pathway Name | Key Components | Cellular Role in AKI | Experimental Context |
|---|---|---|---|
| Macrophage Signaling | PI3K/AKT/mTOR, NF-κB, Mincle/Syk [1] | Regulates macrophage polarization (M1 pro-inflammatory / M2 anti-inflammatory); potential therapeutic target for inflammation control [1]. | Sepsis-induced and LPS-induced AKI models; quercetin and curcumin shown to inhibit M1 polarization [1]. |
| OPG/RANKL/RANK/TLR4 | OPG, RANKL, RANK, TLR4, TRAF6 [2] | Modulates inflammatory response in sepsis-associated AKI (SA-AKI); RANKL administration shown to attenuate kidney injury [2]. | Cecal ligation and puncture (CLP) mouse model of SA-AKI; pre-treatment with recombinant RANKL [2]. |
| AMPK Signaling | AMPK, SREBP-1c, ACC1, CPTIα, ACOX [3] | Regulates lipid metabolism; AKI-induced oxidative stress inhibits AMPK, leading to hepatic lipid accumulation [3]. | Rat renal ischemia-reperfusion (IR) model; in vitro H₂O₂-induced oxidative stress in HepG2 cells [3]. |
| BK Polyomavirus (BKPyV) Pathways | NF-κB, TGF-β [4] | Viral reactivation in immunocompromised patients triggers inflammatory and fibrotic pathways, contributing to AKI [4]. | Analysis of BKPyV infection in kidney transplant recipients [4]. |
Cutting-edge profiling techniques are crucial for understanding cell-specific responses in AKI.
Recent research highlights several key areas that are critical for modern drug development in AKI.
The cellular pathways in AKI involve complex interactions between immune responses, metabolic switches, and cell-specific injury signatures. The experimental protocols and emerging concepts discussed provide a powerful framework for target discovery.
To proceed with your analysis of "AKI-001," I would recommend:
Numerous biomarkers have been investigated for the early detection, differential diagnosis, and prognosis of Acute Kidney Injury. Their performance varies significantly across clinical settings.
The table below summarizes key biomarkers based on recent clinical studies:
| Biomarker | Full Name | Biological Role | Representative Performance (AUC-ROC) | Key Clinical Contexts |
|---|---|---|---|---|
| NGAL [1] [2] | Neutrophil Gelatinase-Associated Lipocalin | Tubular damage marker; upregulated in response to injury [3]. | 0.74-0.97 (Stage 1-2 AKI post-abdominal surgery) [1] | Cardiac surgery, ICU, contrast nephropathy, sepsis [4] [2]. |
| IGFBP-7 • TIMP-2 [1] | Insulin-like growth factor-binding protein 7 • Tissue inhibitor of metalloproteinase-2 | Tubular stress markers; involved in cell cycle arrest [3]. | 0.66-0.80 (Stage 1-2 AKI post-abdominal surgery) [1] | Critical illness; predicts moderate/severe AKI within 12-24 hours [3]. |
| KIM-1 [1] [2] | Kidney Injury Molecule-1 | Proximal tubular injury marker; minimal expression in healthy state [2]. | 0.68 (Stage 1 AKI); not significant for Stage 2 [1]. | Distinguishes transient from persistent AKI; predicts long-term outcomes [2]. |
| CCL14 [3] | C-C Motif Chemokine Ligand 14 | Inflammatory marker; associated with monocyte recruitment and repair [3]. | N/A (Emerging prognostic marker) | Identifies patients at high risk for persistent AKI [3]. |
| DKK-3 [1] | Dickkopf-related protein 3 | Tubular stress marker [1]. | Not statistically significant in major abdominal surgery [1]. | An example of a biomarker whose utility may be context-dependent. |
A standardized approach to sample handling and measurement is critical for generating reliable, reproducible data.
Adhering to standardized protocols ensures biomarker integrity. The following workflow, based on a large prospective diagnostic study, outlines key steps [1].
Experimental workflow for urine biomarker analysis, from sample collection to storage. [1]
Different biomarkers require specific, validated assay platforms.
Understanding the pathophysiology is key to interpreting biomarker data. The following diagram integrates macrophage-related signaling pathways implicated in AKI, as identified in the search results [6].
Key signaling pathways in AKI pathogenesis, highlighting macrophage polarization and cytoprotection. [6] [7]
The field is moving toward integrating multiple biomarkers to reflect the various phases of kidney injury—stress, damage, and repair. Future research should focus on:
The table below summarizes the known characteristics of this compound from the searched literature.
| Property | Description |
|---|---|
| DrugBank ID | DB07266 [1] |
| Modality | Small Molecule [1] |
| Approval Status | Experimental (Not approved in US or other regions) [1] |
| Known Target | Aurora kinase A [1] |
| Chemical Formula | C₂₁H₂₄N₄O [1] |
| Molecular Weight | 348.4415 g/mol [1] |
| Mechanism of Action | Aurora kinase inhibitor [1] |
| Associated Conditions | Not Available [1] |
| Pharmacokinetic Data | Not Available (Absorption, Distribution, Metabolism, Excretion) [1] |
Since protocols for this compound are unavailable, the following tables detail well-characterized mouse models of cisplatin-induced acute kidney injury (AKI) that can serve as a template for evaluating new compounds like this compound [2] [3] [4].
Table 1: Model Induction and Animal Considerations This table outlines the key parameters for initiating the cisplatin-AKI model.
| Parameter | Protocol Details |
|---|---|
| Animal Strains | C57BL/6, CD1, 129 S1/SVlmJ [3] [4] |
| Recommended Cisplatin Dose | • C57BL/6 mice: 20 mg/kg [4] • CD1 & 129 S1/SVlmJ mice: 10-20 mg/kg (20 mg/kg led to high mortality in 129 S1/SVlmJ strain) [3] | | Cisplatin Preparation | Dissolve in sterile 0.9% saline [3] | | Route of Administration | Single intraperitoneal (i.p.) injection [3] [4] | | AKI Definition | Serum Creatinine > 0.3 mg/dL and a 1.5-fold increase in BUN for two consecutive days [4] |
Table 2: Endpoint Analysis and Biomarkers This table lists the common methods used to assess kidney injury and function in the model.
| Analysis Type | Specific Measures & Biomarkers |
|---|
| Renal Function | • Serum Creatinine (SCr) [5] [3] [6] • Blood Urea Nitrogen (BUN) [5] [3] [4] | | Traditional Kidney Injury | • Creatinine Clearance (CrCl) [5] • Estimated Glomerular Filtration Rate (eGFR) [5] | | Novel Injury Biomarkers | • Urinary KIM-1 [5] • Urinary NGAL [5] [3] • Urinary Beta-2 Microglobulin (B2M) [5] | | Histopathology | Tubular injury scoring via H&E staining (scale: 0 [no injury] to 4 [>75% tubules affected]) [3] [6] [4] | | Inflammatory Markers | • Cytokines: IL-1β, CXCL1 [6] [4] • Pathway Analysis: NF-κB signaling [7] |
The diagram below outlines a logical workflow for evaluating a compound like this compound in a cisplatin-induced nephrotoxicity model. You can adapt this framework once specific protocols for this compound are developed.
When designing studies for this compound, consider these factors that influence cisplatin-induced AKI:
To advance research on this compound for cisplatin-induced nephrotoxicity, I suggest the following steps:
Acute Kidney Injury is a common clinical syndrome characterized by a rapid decrease in renal function, leading to the accumulation of waste products and imbalances in water, electrolytes, and acid-base homeostasis [1]. It affects 5.0–7.5% of all hospitalized patients and 50–60% of critically ill patients, representing a significant clinical challenge with high morbidity and mortality [2]. The timing of therapeutic intervention is a pivotal factor in determining clinical outcomes, as AKI progression involves distinct phases from initial insult to repair and recovery—or progression to chronic kidney disease. These guidelines synthesize current evidence on AKI biomarkers, signaling pathways, and pharmacological strategies to optimize intervention timing, providing a framework for developing therapeutics like AKI-001.
The Kidney Disease: Improving Global Outcomes (KDIGO) criteria define AKI as meeting any of the following conditions [1]:
While these functional markers are the clinical standard, they manifest later than structural kidney damage, creating a diagnostic gap that delays potential interventions.
Novel biomarkers detect cellular stress and damage before functional decline becomes evident, opening critical early intervention windows. The Acute Disease Quality Initiative Consensus Conference categorizes biomarkers into functional, damage, and stress markers [2].
Table 1: Novel AKI Biomarkers for Early Detection and Prognostication
| Biomarker | Type | Sample | Time of Increase After Injury | Clinical Context |
|---|---|---|---|---|
| TIMP-2*IGFBP7 | Stress | Urine | As early as 4 hours (typically within 12h) | Cardiac/non-cardiac surgery, ICU, ED patients |
| NGAL | Damage | Urine/Plasma | Rapid rise after ischemic/toxic damage | Sepsis, UTI, CKD; cardiac/non-cardiac surgery |
| KIM-1 | Damage | Urine | 12–24 hours | Hospitalized patients; ED; cardiac surgery |
| IL-18 | Damage | Urine | After proximal tubular damage | ICU/ED patients; inflammatory states |
| Cystatin C | Functional | Plasma | 12–24 hours | Cardiac surgery, liver transplantation |
| Proenkephalin A | Functional | Plasma | Varies | ICU patients, cardiac surgery |
These biomarkers enable a paradigm shift from treating established AKI to preventing its progression, particularly valuable in high-risk settings like cardiac surgery, sepsis, and critical illness [2].
Understanding the molecular pathways active during AKI progression provides both therapeutic targets and pharmacodynamic markers for timing interventions.
The PI3K pathway regulates the critical switch between immune activation and inhibition during inflammation and mediates macrophage polarization to the M2 phenotype [3]. Research indicates that aquaporin 1 (AQP1) alleviates sepsis-induced AKI by activating PI3K, leading to macrophage polarization toward the protective M2 phenotype [3].
Figure 1: PI3K/AKT/mTOR Pathway in M2 Macrophage Polarization
Recent research has highlighted the role of the AMPK/mTOR signaling pathway in regulating autophagy during sepsis-induced AKI [4]. The sigma-1 receptor (σ-1R) has been identified as enhancing autophagy through this pathway, promoting the phosphorylation of AMPK and ULK1 while inhibiting mTOR, ultimately protecting renal tubular cells [4].
Figure 2: AMPK/mTOR Pathway in Autophagy Regulation
The OPG/RANKL/RANK/TLR4 pathway has been identified as a key mediator of inflammation in sepsis-associated AKI [5]. In experimental models, administration of recombinant RANKL attenuated the inflammatory response and kidney tissue damage, while anti-RANKL treatment exacerbated injury, suggesting this pathway as a promising therapeutic target [5].
Objective: To evaluate drug efficacy using novel biomarkers in addition to traditional functional markers.
Materials:
Procedure:
Outcome Measures:
Objective: To characterize drug disposition in AKI and optimize dosing regimens.
Materials:
Procedure:
Analysis:
Table 2: PK/PD Considerations for AKI Therapeutics Based on CRRT Studies
| Parameter | Normal Function | AKI without CRRT | AKI with CRRT | Implications for Dosing |
|---|---|---|---|---|
| Volume of Distribution | Normal | Increased in sepsis due to capillary leak | Variable | May require higher loading dose |
| Clearance | Normal | Reduced (dependent on renal/hepatic elimination) | Extracorporeal clearance added | Maintenance dose adjustment needed |
| Protein Binding | Normal | May be altered | May affect CRRT removal | Monitor free drug concentrations |
| Half-life | Normal | Prolonged | Variable (may be shortened) | Dosing interval adjustment |
Objective: To evaluate compound effects on macrophage phenotype switching.
Materials:
Procedure:
Based on current evidence, therapeutic interventions in AKI should be stratified by biomarker profiles and clinical context.
Figure 3: Biomarker-Guided Therapeutic Decision Protocol
Clinical Application:
The evolving landscape of AKI biomarkers and mechanistic understanding of signaling pathways creates unprecedented opportunities for well-timed therapeutic interventions. Success in AKI drug development requires:
Future AKI therapeutics like this compound should integrate these principles to achieve precision timing, moving beyond the current paradigm of late intervention toward prevention and early targeted treatment.
The table below summarizes the key characteristics of this compound, the candidate drug for our renal-targeting delivery system.
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Modality | Small Molecule [1] |
| Molecular Weight | 348.44 g/mol [2] |
| Chemical Formula | C({21})H({24})N(_{4})O [2] |
| Mechanism of Action | Potent Aurora kinase inhibitor (targets both Aurora A and Aurora B) [2] |
| Cellular Potency (IC(_{50})) | < 100 nM [2] |
| Approval Status | Experimental [1] |
A primary challenge is ensuring the drug accumulates effectively in the kidneys. The following table outlines key targeting strategies supported by recent research, which can be applied to an this compound delivery system.
| Strategy | Mechanism | Example Approach | Key Outcome |
|---|---|---|---|
| Passive Targeting (Size) | Leverages the increased permeability of the Glomerular Filtration Barrier (GFB) in diseased states [3]. | Design nanoparticles with a hydrodynamic diameter < 100 nm [3]. | Selective accumulation in injured kidneys and localization in renal tubular epithelial cells [3]. |
| Active Targeting (Ligands) | Uses ligands that bind to receptors upregulated on injured kidney cells [3]. | Conjugate nanocarriers with anti-CD44 antibodies [3] or coat them with injured renal cell membranes [4]. | Enhanced specific biodistribution to renal tubules, relieving oxidative stress damage [3] [4]. |
| Stimuli-Responsive Release | The drug is released in response to the unique microenvironment of the injured kidney, such as high levels of Reactive Oxygen Species (ROS) [3]. | Formulate nanoparticles that disintegrate in the acidic lesion environment or use ROS-sensitive linkers [3]. | Rapid drug release at the renal target site, leading to a relief of AKI [3]. |
| Improving Drug Properties | Enhances the water solubility and stability of poorly soluble drugs like many kinase inhibitors [3]. | Encapsulate the drug in polymeric nanoparticles (e.g., PLGA) or liposomes [3]. | Improved bioavailability and prolonged drug action, reducing the required dosage and potential off-target effects [3]. |
The following diagram and protocol outline a logical workflow for the development and evaluation of a renal-targeted this compound delivery system.
Diagram Title: this compound Nanoformulation Development Workflow
This protocol is adapted from methods used for similar renal-targeted agents [4].
The table below summarizes the key analytical techniques required for characterizing the nanocarrier and evaluating its biological performance.
| Analysis Type | Method | Key Parameters to Measure |
|---|---|---|
| Physicochemical Characterization | Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PDI) |
| Zeta Potential Measurement | Surface charge (mV) | |
| Transmission Electron Microscopy (TEM) | Nanoparticle morphology and size confirmation [4] | |
| UV-Vis Spectrophotometry / HPLC | Drug loading capacity, encapsulation efficiency, release kinetics [4] | |
| In Vitro & In Vivo Evaluation | Cell-based Viability Assay (e.g., CCK-8) | IC50 in renal cell lines [2] |
| Fluorescence Imaging / Photoacoustic Imaging | Biodistribution and renal accumulation (if using a fluorescent probe like ICG) [4] | |
| Clinical Chemistry Analyzers | Serum Creatinine (Cr), Blood Urea Nitrogen (BUN) [3] [4] | |
| Histology & Immunohistochemistry | Tubular damage scores, inflammatory markers (e.g., TNF-α, MCP-1) [4] |
The table below summarizes key novel AKI biomarkers, their biological functions, and their clinical utility, which goes beyond the limitations of traditional markers like serum creatinine [1] [2].
| Biomarker Category | Specific Biomarkers | Primary Biological Function/Role | Clinical Utility in AKI |
|---|---|---|---|
| Tubular Injury | NGAL, KIM-1, NAG, L-FABP [1] | Rapidly upregulated in proximal tubules in response to damage; NGAL also involved in iron transport and bacterial defense [1]. | Early detection of structural damage, often 24-48 hours before serum creatinine rises; distinguishes subclinical AKI [1] [2]. |
| Inflammation & Repair | IL-18, MCP-1, Osteopontin, CCL14 [1] | Mediate inflammatory response and subsequent tissue repair processes; IL-18 is a pro-inflammatory cytokine [1]. | Predicts progression to severe AKI; CCL14 is specifically associated with persistent AKI [1]. |
| Cell Cycle Arrest | TIMP-2, IGFBP-7 [1] | Inducers of G1 cell cycle arrest in tubular cells, reflecting cellular stress [1]. | High negative predictive value for excluding severe AKI; assesses tubular stress state [1]. |
| Filtration Markers | Cystatin C (CysC), Proenkephalin (PenKid) [1] [2] | CysC is produced at a constant rate and freely filtered, making it a more sensitive GFR marker than creatinine [2]. | Identifies early GFR decline; CysC can signal injury before creatinine change, detecting subclinical AKI [2]. |
| Oxidative Stress | Superoxide Dismutase 1 (SOD1) [1] | Key enzyme in the antioxidant defense system, neutralizing superoxide radicals [1]. | Provides information on oxidative stress involvement in AKI pathogenesis [1]. |
Validating biomarkers requires robust analytical methods. The table below compares common proteomic platforms used in biomarker studies.
| Platform/Assay | Principle | Throughput | Key Considerations |
|---|---|---|---|
| Immunoassays (e.g., ELISA, MSD) [3] | Antibody-antigen binding with enzymatic (e.g., HRP, AP) signal generation [3] [4]. | Low to medium (typically < 50 proteins) [3]. | Gold standard for targeted quantification; limited multiplexing; antibody availability can be a constraint [3]. |
| Aptamer-based Assays (e.g., SomaScan) [3] | Protein binding by modified DNA aptamers (SOMAmers) [3]. | Very high (can measure > 7,000 proteins) [3]. | Excellent for unbiased discovery; provides relative quantification; correlation with immunoassays can vary [3]. |
| Selected Reaction Monitoring-Mass Spectrometry (SRM-MS) [5] | Mass spectrometry-based absolute quantification using stable isotope-labeled internal standards [5]. | Medium (targeted, typically tens of proteins) [5]. | High specificity and precision; requires expertise; allows for absolute quantification without antibodies [5]. |
Chromogenic Western Blotting is a accessible and effective technique for detecting specific antigen-antibody complexes through a visible color change [4]. The following diagram outlines the core workflow.
| Enzyme | Chromogenic Substrate | Color Output | Notes |
|---|---|---|---|
| Horseradish Peroxidase (HRP) | 3,3'-Diaminobenzidine (DAB) [4] [6] | Insoluble brown precipitate [4] [6] | Common, robust; suitable for sequential detection on same blot [4]. |
| Horseradish Peroxidase (HRP) | 3,3',5,5'-Tetramethylbenzidine (TMB) [4] [6] | Blue product [4] [6] | High sensitivity and color purity; can be used for spectrophotometry [4]. |
| Alkaline Phosphatase (AP) | BCIP / NBT [4] [6] | Black-purple precipitate [4] [6] | High contrast; stable and reusable substrate solution reported [4]. |
For absolute quantification, Selected Reaction Monitoring-Mass Spectrometry (SRM-MS) is a powerful technique. The following diagram illustrates a rigorous experimental design for biomarker validation, accounting for technical variability [5].
I hope these detailed application notes and protocols provide a solid foundation for your work in AKI biomarker monitoring. This field is rapidly evolving, and these tools can help in developing more precise diagnostic and therapeutic strategies.
Understanding the patient population is the first step in designing any clinical study. The tables below summarize recent data on AKI incidence, outcomes, and risk factors.
Table 1: AKI Incidence and Outcomes in Recent Cohort Studies
| Study Population | AKI Incidence | Key Findings | Mortality in AKI Patients | Citation |
|---|---|---|---|---|
| Nonsurgical Critically Ill (Jordan) | 42.8% (196/457) | Pulmonary diseases (34.5%) and sepsis (20.4%) were primary admission causes for AKI patients. | AKI was associated with a higher mortality rate during MICU stay (AOR: 2.44). | [1] |
| Population-based ICU Cohort (Korea) | Increased from 7.4% (2008) to 8.3% (2015) | In-hospital mortality significantly decreased from 39.1% to 37.2% over the same period. | Higher mortality, ICU stay, and cost vs. non-AKI patients. | [2] |
Table 2: Identified Risk Factors for AKI and Mortality in Critically Ill Patients
| Risk Factor | Association with AKI/Mortality | Adjusted Odds Ratio (AOR) | Citation |
|---|---|---|---|
| Older Age | Increased Mortality | 1.04 (per year increase) | [1] |
| Vasopressor Use | Increased Mortality | 4.25 | [1] |
| Ventilator Use | Increased Mortality | 2.19 | [1] |
| Diuretics (Pre-admission) | Increased Mortality | 2.12 | [1] |
| Statins (Pre-admission) | Reduced Mortality | 0.42 | [1] |
Moving beyond traditional markers like serum creatinine, novel biomarkers allow for earlier detection and risk stratification. The product of tissue inhibitor of metalloproteinases-2 (TIMP-2) and insulin-like growth factor-binding protein 7 (IGFBP7) has been particularly well-validated.
Table 3: Novel AKI Biomarkers and Their Clinical Utility
| Biomarker | Function/Role | Performance & Utility | Citation |
|---|---|---|---|
| [TIMP-2]•[IGFBP7] | Inducers of G1 cell cycle arrest in tubular cells; indicates cellular stress. | AUC of 0.80 for predicting moderate-severe AKI within 12 hrs; superior to previous markers (NGAL, KIM-1, etc.). FDA-approved for AKI risk assessment. | [3] [4] |
| NGAL | Synthesized in distal tubules; upregulated early after injury. | Predicts AKI 1-3 days before serum creatinine rise; performance can be affected by systemic inflammation. | [4] |
| KIM-1 | Transmembrane protein shed from proximal tubule cells after injury. | Useful for differentiating AKI from chronic kidney disease (CKD) and predicting adverse outcomes. | [4] |
This protocol can be adapted for measuring [TIMP-2]•[IGFBP7] in a clinical trial setting [3].
Targeting specific molecular pathways and immune cells, such as macrophages, represents a promising therapeutic strategy. The following diagram illustrates a key signaling pathway involved in AKI progression and transition to chronic kidney disease (CKD).
Diagram 1: mTOR/p70S6K Signaling in AKI-to-CKD Transition. This pathway shows how ischemic injury activates mTOR/p70S6K signaling, leading to Fibrillin-1 expression and subsequent renal fibrosis and inflammation. Inhibition of this pathway by rapamycin can alleviate these effects, demonstrating a potential therapeutic target [5].
Another key pathway involves macrophage polarization, which plays a complex role in kidney injury and repair.
Diagram 2: Key Signaling Pathways in Macrophage Polarization. This diagram outlines how different stimuli during AKI promote macrophage polarization toward pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, influencing disease progression and repair. Therapeutics can target these pathways to promote a reparative environment [6].
To overcome past failures in AKI trials, the field is moving toward more efficient and informative designs.
| Trial Design | Key Features | Advantages for AKI Research | Citation |
|---|---|---|---|
| Pragmatic Trials | Broad eligibility, interventions embedded in routine care, simple patient-centered outcomes. | Enrolls large, representative populations to detect small but clinically meaningful effects. | [7] [8] |
| Platform Trials | Single master protocol to evaluate multiple interventions simultaneously against a common control. | Increases efficiency, uses one infrastructure to answer several questions; ideal for repurposing drugs. | [7] |
| Cluster-Randomized Trials | Randomization of groups (e.g., ICUs, hospitals) rather than individual patients. | Reduces contamination; ideal for testing protocols, educational interventions, or system-level changes. | [7] |
| Bayesian Analysis | Uses existing evidence to inform trial analysis and interprets results in terms of probability of benefit. | Can provide more nuanced interpretations and potentially require smaller sample sizes. | [7] [8] |
The following diagram visualizes the workflow for a pragmatic trial, which is highly suitable for testing interventions in a broad, critically ill AKI population.
Diagram 3: Workflow for a Pragmatic Clinical Trial in AKI. This chart outlines the key steps in designing and implementing a pragmatic trial, focusing on broad enrollment and real-world effectiveness [7].
To guide the development of a specific agent like this compound, the following integrated approach is recommended:
The table below summarizes the key properties of AKI-001 that are relevant to formulation work.
Table 1: Key Identifiers of this compound
| Property | Description |
|---|---|
| Molecular Weight | 348.44 g/mol [1] |
| Chemical Formula | C₂₁H₂₄N₄O [2] [1] |
| CAS Number | 925218-37-7 [2] [1] |
| Description | Potent Aurora Kinase Inhibitor [1] [3] |
| BCS Classification (Predicted) | Class II (Low Solubility, High Permeability) [4] |
A key challenge for low-solubility compounds is that they cannot be simply converted into standard oral or intravenous dosage forms, as their limited dissolution in aqueous environments leads to low bioavailability and a limited therapeutic effect [4].
Here are established techniques to improve the dissolution rate and bioavailability of poorly soluble compounds like this compound.
Table 2: Common Formulation Techniques for Solubility Enhancement
| Technique | Mechanism of Action | Potential Dosage Forms |
|---|---|---|
| Amorphous Solid Dispersions | Incorporates the API into a polymer matrix, maintaining it in a higher-energy amorphous state with improved aqueous solubility compared to its crystalline form. [4] | Tablets, Capsules |
| Cyclodextrin Complexation | The hydrophobic inner pocket of cyclodextrin molecules forms an inclusion complex with the API, shielding its hydrophobic parts. The hydrophilic outer surface makes the entire complex water-soluble. [4] | Oral solutions, Injectables |
| Nanosuspensions | Reduces API particle size to the nanoscale (typically 100-1000 nm), dramatically increasing the surface area-to-volume ratio and enhancing interaction with water. [4] | Oral liquids, Capsules, Tablets, Injectables, Aerosols |
The following diagram illustrates the experimental workflow for developing a nanosuspension, a nearly universal approach for insoluble molecules.
Q1: We only have a small amount of this compound for initial studies. Which technique should we try first? A1: Nanomilling is an excellent starting point, as formulation work can begin with only a small amount of the API. It is considered a nearly universal approach for insoluble molecules and is a robust, scalable process. [4]
Q2: Our nanosuspension is unstable, and the particles are aggregating. What could be the cause? A2: Particle aggregation is a common challenge. Without proper stabilization, nanomilled APIs tend to agglomerate or increase in size over time via Ostwald Ripening. The solution is an iterative process of stabilizer selection, which relies on pre-formulation data and experience with stabilizer properties. [4]
Q3: What pre-formulation data is critical for selecting the right technique? A3: Understanding the thermal and light stability of your API is crucial. For instance, if this compound is not thermally stable, techniques like hot melt extrusion should be avoided. If it is light-sensitive, amber lighting must be used during processing and packaging. [4]
Q4: Our molecule is highly lipophilic. Are there any techniques that can help? A4: Yes, cyclodextrin complexation is particularly well-suited for encapsulating lipophilic molecules. The technique shields the hydrophobic functionality of the API, resulting in a complex that is water-soluble. [4]
I hope this technical guide provides a solid foundation for your work with this compound. The field of solubility enhancement is advanced, and with a systematic approach, these challenges can be successfully overcome.
Here is a question-and-answer framework designed for researchers, which you can adapt once the specific data for AKI-001 is obtained.
| Category | Common Issues & Questions | Technical Guidance & Troubleshooting |
|---|
| Mechanism of Action | What is the proposed mechanism for this compound? | Based on general research, nephroprotective agents often work through: • Antioxidant pathways: Reducing oxidative stress, a common mechanism of drug-induced nephrotoxicity [1]. • Anti-inflammatory effects: Modulating key signaling pathways like NF-κB to control production of pro-inflammatory cytokines [2] [3] [4]. • Macrophage polarization: Promoting a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophages, potentially via the PI3K signaling pathway [2] [3]. | | Experimental Design | Why are my in vivo results not showing expected nephroprotection? | • Verify the AKI model: Ensure your experimental model (e.g., cisplatin-induced, ischemia/reperfusion) is appropriate for the claimed mechanism [1] [2]. • Dose optimization: The therapeutic window may be narrow. Re-examine your dosing protocol and timing relative to injury induction [5]. • Control groups: Confirm proper controls are in place (e.g., vehicle, positive control). | | Data Interpretation | Which biomarkers should I use to confirm efficacy? | Move beyond traditional markers. Incorporate novel biomarkers for early and specific detection of kidney injury [6] [7].
Promising Biomarkers include: • Functional: Cystatin C (CysC) [6] • Tubular Injury: NGAL, KIM-1 [6] [7] • Inflammatory: IL-18 [7] [4] • Cell Cycle Arrest: [TIMP-2]•[IGFBP7] [7] | | Protocol Optimization | How can I improve the reproducibility of my assays? | • Cell-based assays: Validate functional assays (e.g., cytokine release, calcium flux, autophagy) using standardized protocols to ensure robustness and reproducibility [8]. • Model characterization: Fully characterize the baseline kinetics of kidney injury in your chosen animal model before testing the intervention. |
Here are detailed methodologies for key experiments relevant to assessing nephroprotective properties, which can be tailored for this compound.
Objective: To determine if this compound influences the polarization of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype [2] [3].
Objective: To evaluate the efficacy of this compound in preventing or mitigating drug-induced AKI in vivo [1] [5].
The following diagrams illustrate major signaling pathways involved in kidney injury and repair, which are relevant targets for nephroprotective agents. The interactions of this compound within these pathways would need to be determined experimentally.
The following table summarizes the core chemical and pharmacological data for this compound from drug databases and preclinical research.
| Property | Description |
|---|---|
| DrugBank ID | DB07266 [1] |
| Modality | Small Molecule [1] |
| Generic Name | This compound [1] |
| Status | Experimental (Not approved in the US or other regions) [1] |
| Mechanism of Action | Potent inhibitor of Aurora kinase A and Aurora kinase B [1] [2] [3] |
| Bioactivity | Low nanomolar potency against Aurora A & B enzymes; excellent cellular potency (IC₅₀ < 100 nM); good oral bioavailability [2] [3] |
| In Vivo Efficacy | In an HCT116 mouse xenograft model, an oral dose of 5 mg/kg QD was well tolerated and resulted in 92% tumor growth inhibition (TGI) [2] [3] |
| Chemical Formula | C₂₁H₂₄N₄O [1] |
| CAS Number | 925218-37-7 [1] |
While specific clinical management data for this compound is unavailable due to its experimental status, you can leverage general principles of kinase inhibitor research and the following strategies.
You can structure your technical guides and FAQs around this core workflow for managing potential drug interactions in a research setting.
Based on the workflow above, here are detailed methodologies for critical experiments in interaction profiling:
In Vitro Metabolism and Transporter Studies
In Vivo Combination Efficacy and Toxicity Studies
Since drug-specific data is unavailable, you can build a robust troubleshooting guide around established principles of assay interference. The core of the investigation involves identifying the type of interference and then applying targeted mitigation strategies.
The following diagram outlines a logical workflow for diagnosing and resolving assay interference, which you can adapt for AKI-001.
Once you have a hypothesis about the interference type, you can implement these specific strategies.
This approach aims to remove the interferent from the sample before analysis.
Optimizing the assay conditions can make it more robust to interference.
If modifications are insufficient, changing the fundamental assay design may be necessary.
The table below summarizes these strategies for quick reference.
| Strategy | Method | Best For | Key Considerations |
|---|---|---|---|
| Sample Pre-treatment | Sample dilution; Scavenging antibodies; Avidin sequestration | Soluble targets, biotin, other circulating interferents | May affect overall assay sensitivity; Scavenging antibody must not cross-react [4] [3]. |
| Protocol Modification | Adjust reagent concentration; Optimize incubation times | Reagent-level interference (e.g., in biotin-streptavidin systems) | Requires re-validation of assay performance; may not resolve strong interference [4]. |
| Alternative Platform | Switch to LC-MS/MS; Use sandwich ELISA format | Intractable interference in current format; need for highest specificity | LC-MS/MS requires specialized equipment/expertise. Sandwich format not universally applicable [3] [2]. |
To systematically confirm and overcome interference, you can implement the following experimental protocols.
Biotin (Vitamin B7) at high concentrations can severely disrupt immunoassays that use the biotin-streptavidin system [4].
This protocol helps visualize ion suppression/enhancement in LC-MS/MS methods [2].
The table below summarizes the available information on this compound from the search results.
| Property | Description |
|---|---|
| DrugBank ID | DB07266 [1] |
| Modality | Small Molecule [1] |
| Known Target | Aurora kinase A [1] |
| Regulatory Status | Experimental (Not approved in US or other jurisdictions) [1] |
| Tissue Distribution Data | Not available from search results |
| Optimization Protocols | Not available from search results |
Since direct data is unavailable, here are general methodologies from research on acute kidney injury (AKI) that you can adapt to study this compound tissue distribution.
1. Establishing Animal Models of AKI
2. Tissue Collection and Preparation for Distribution Analysis
3. Analytical Techniques to Quantify Distribution and Effect
Below is a Graphviz diagram illustrating a generalized workflow for studying tissue distribution, which you can adapt for this compound.
Based on common challenges in preclinical distribution studies, here are some potential issues and solutions.
| Question / Issue | Possible Cause & Solution |
|---|
| Low drug concentration detected in target kidney tissue. | • Cause: Poor solubility or rapid metabolism. • Solution: Reformulate the drug using a different salt form or vehicle to improve bioavailability. | | High accumulation in non-target organs (e.g., liver). | • Cause: Lack of tissue-specific targeting. • Solution: Explore targeted delivery systems, such as linking the drug to a kidney-targeting ligand or using nanoparticle carriers. | | High variability in distribution data between subjects. | • Cause: Inconsistent animal model or dosing procedures. • Solution: Standardize animal model induction, ensure precise dosing, and control for factors like animal age, sex, and fasting state. |
The following table summarizes the efficacy of fenoldopam and other drugs in preventing Acute Kidney Injury (AKI) after cardiac surgery, as found in a 2018 network meta-analysis. An Odds Ratio (OR) of less than 1.00 indicates the treatment reduces the odds of developing AKI compared to a placebo [1].
| Prevention Strategy | Odds Ratio (OR) | 95% Confidence Interval |
|---|---|---|
| Natriuretic peptide | 0.24 | 0.16 – 0.34 |
| Fenoldopam | 0.33 | 0.14 – 0.70 |
| Dexmedetomidine | 0.54 | 0.31 – 0.84 |
| Low-dose erythropoietin | 0.56 | 0.29 – 0.95 |
| Levosimendan | 0.63 | 0.43 – 0.88 |
| Placebo (Reference) | 1.00 | - |
| Steroids | 0.76 | 0.52 – 1.10 |
| High-dose erythropoietin | 0.83 | 0.48 – 1.40 |
| N-acetylcysteine (NAC) | 0.85 | 0.64 – 1.14 |
| Sodium bicarbonate | 0.96 | 0.69 – 1.29 |
| Statins | 1.05 | 0.70 – 1.41 |
Source: Am J Cardiovasc Drugs. 2018 [1].
A more recent 2024 Cochrane systematic review, which included a broader range of patients (not limited to cardiac surgery), had similar findings. It concluded that fenoldopam probably reduces the risk of developing AKI compared to placebo or saline (relative risk 0.72, 95% CI 0.53 to 0.98) [2] [3].
For a thorough comparison, here is more detailed information on fenoldopam's performance and the context of its use.
The data in the comparison table primarily comes from a Bayesian Network Meta-Analysis. Here is a simplified workflow of how such evidence is synthesized [1]:
For individual Randomized Controlled Trials (RCTs) investigating fenoldopam, the typical methodology involves [4]:
The absence of information on "this compound" in the public scientific literature and clinical trials registry suggests a few possibilities and next steps:
This compound is a small molecule compound characterized as a potent Aurora kinase inhibitor [1] [2]. Its known profile is based entirely on preclinical research, as summarized in the table below.
| Property | Description |
|---|---|
| Mechanism of Action | Potent inhibitor of Aurora kinase A and Aurora kinase B enzymes [1] [2]. |
| Primary Indication (Investigational) | Oncology (tested in an HCT116 mouse xenograft model) [2]. |
| Cellular Potency | IC₅₀ < 100 nM [2]. |
| Pharmacokinetics | Good oral bioavailability [2]. |
| Status | Experimental; not approved for use in any country [1]. |
In the context of cancer research, this compound is designed to inhibit Aurora kinases, which are enzymes critical for cell division. The following diagram illustrates its intended mechanism of action against tumor cells.
There is a critical absence of clinical data regarding this compound for kidney-related outcomes:
The lack of data is likely due to a fundamental confusion in terms. In medical literature, "AKI" almost universally refers to the condition Acute Kidney Injury. Your query combines this medical term with what appears to be a distinct, investigational oncology drug.
To advance your research, you may consider:
The following table summarizes key biomarkers based on recent clinical studies, which can serve as a robust basis for your comparative analysis.
| Biomarker | Type / Category | Key Clinical Contexts | Reported Performance (AUROC) | Key Strengths / Role |
|---|---|---|---|---|
| Renal Resistive Index (RRI) [1] | Hemodynamic (Imaging) | Predicting sepsis-associated AKI diagnosis | 0.905 (for AKI diagnosis with cutoff ≥0.72) | Excellent predictor for the initial diagnosis of sepsis-associated AKI. |
| Cystatin C (sCys C) [1] [2] [3] | Functional Marker | Predicting persistence of AKI, AKI progression | 0.977 (for AKI persistence); 0.71-0.79 (for progression) | Superior predictor of AKI persistence and 28-day mortality; less influenced by muscle mass than creatinine. |
| [TIMP-2]•[IGFBP7] (NephroCheck) [4] [5] [6] | Cell Cycle Arrest / Stress Marker | Predicting moderate-severe AKI in critically ill | 0.80 (for KDIGO 2-3 within 12 hrs) | FDA-approved; indicates renal tubular cell stress before damage; useful for risk stratification. |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) [1] [2] [7] | Tubular Damage Marker | Early AKI detection post-cardiac surgery, in sepsis, pediatrics | Varies by context (e.g., high sensitivity/specificity in children) | Very early rise post-injury; can detect subclinical AKI; available in serum and urine. |
| Modified Furosemide Responsiveness Index (mFRI) [2] | Functional / Physiologic Test | Predicting AKI progression in cardiac surgery patients | 0.80-0.87 (for various progression outcomes) | Rapid, cost-effective functional test; combines diuretic response and urine output. |
To ensure your guide provides the supporting experimental data required by your audience, here are the methodologies from several pivotal studies cited above.
Study Objective: To compare the performance of RRI, sNGAL, uNGAL, and serum Cys C as early predictors of the diagnosis and persistence of sepsis-associated AKI [1].
Patient Cohort: 166 adult patients with sepsis syndrome enrolled directly after ICU admission.
Biomarker Measurement:
Primary Outcome: Occurrence and persistence of AKI within the first 7 days, defined using KDIGO criteria.
Study Objective: To discover and validate novel biomarkers for predicting AKI in critically ill adults [4].
Study Design: A two-stage program consisting of a Discovery phase (522 adults across three cohorts) and a Validation phase (the SAPPHIRE study, 744 critically ill adults).
Biomarker Measurement:
Primary Endpoint: Development of moderate to severe AKI (KDIGO stage 2 or 3) within 12 hours of sample collection.
Study Objective: To evaluate the predictive performance of mFRI against novel renal biomarkers (sNGAL, uNGAL, sCys C) for AKI progression [2].
Patient Cohort: 1013 adults who developed mild to moderate AKI (KDIGO stage 1 or 2) within 48 hours of cardiac surgery.
Biomarker Measurement:
Primary Outcome: AKI progression, defined as worsening of AKI stage within 1 week.
The following diagram illustrates the clinical context and role of these biomarkers in the AKI timeline, highlighting how they complement each other.
For your audience of drug development professionals, the separation between therapeutics (like AKI-001) and diagnostics (like the biomarkers above) is key. Your guide can objectively highlight this distinction and explore how these tools are used in tandem:
According to chemical and pharmacological databases, This compound is a small molecule compound that acts as a potent Aurora kinase inhibitor [1] [2]. Its proposed mechanism of action is to block the activity of Aurora kinases A and B, which are enzymes critical for cell division (mitosis) [1] [2].
For your work on comparison guides, the standard methodology for evaluating the cost-effectiveness of genuine AKI diagnostics and therapies is well-established in the economic literature. The table below summarizes the key components.
| Analysis Component | Description | Common Metrics & Models |
|---|---|---|
| Perspective | Analysis is typically conducted from the viewpoint of a specific healthcare system (e.g., UK's National Health Service) [3]. | -- |
| Interventions & Comparators | New biomarkers or therapies are compared against the current standard of care [3] [4]. | Standard care (monitoring serum creatinine & urine output); Novel biomarkers (e.g., NephroCheck, NGAL, CysC, L-FABP). |
| Model Structure | Uses a combination of a short-term decision tree and a long-term Markov model to simulate patient outcomes [3] [5] [4]. | Decision Tree: Models initial test accuracy and short-term outcomes (e.g., ICU admission, need for RRT). Markov Model: Simulates lifetime progression of chronic kidney disease (CKD). | | Key Data Inputs | Includes diagnostic accuracy, probabilities of health outcomes, costs, and utility weights [3] [4]. | Sensitivity/Specificity; Probabilities of CKD, ESRD, mortality; Costs of tests, hospitalization, RRT; Health state utilities (for QALYs). | | Outcome Measures | The results are synthesized into a final metric that helps decision-makers judge value for money [3] [4]. | QALYs: Quality-Adjusted Life Years. ICER: Incremental Cost-Effectiveness Ratio (cost per QALY gained). |
The cost-effectiveness models rely on data generated from specific clinical and experimental studies. Here are methodologies for key experiments cited in the search results:
Evaluating Diagnostic Accuracy of Biomarkers
Assessing Impact of a "Care Bundle"
The following diagram illustrates the logical structure of the decision model used in health economic evaluations of AKI biomarkers, as described in the search results [3] [5] [4].
Diagram 1: This workflow illustrates the combined decision tree and Markov model used in health economic evaluations of AKI biomarkers.
To inform your comparison guides, here are concrete results from published cost-effectiveness analyses on various AKI biomarkers.
| Biomarker / Strategy | Population / Context | Incremental Cost-Effectiveness Ratio (ICER) | Key Findings & Conclusion |
|---|
| NephroCheck (TIMP-2 • IGFBP-7) | Hospitalized UK adults [3] | £105,965 per QALY gained [3] | Not cost-effective vs. standard care at a £20,000 willingness-to-pay threshold. High decision uncertainty noted [3]. | | NGAL (Urine, BioPorto) | Hospitalized UK adults [3] | £539,041 per QALY gained [3] | Not cost-effective vs. standard care. Evidence base was considered insufficient to support general use [3]. | | uL-FABP (Urine L-FABP) | Children after cardiac surgery [4] | $5,959 per QALY gained [4] | Deemed cost-effective. Added 1.43 QALYs at a justifiable additional cost. Concluded as a favorable strategy for early diagnosis [4]. |
The tables below summarize core aspects and performance metrics from validation studies of established AKI criteria, which can serve as a reference for your own evaluation of "AKI-001".
Table 1: Core Methodological Components of AKI Validation Studies
| Component | Description & Examples |
|---|---|
| Study Population | Define patient cohort specifics (e.g., critically ill children [1] [2], post-cardiac surgery adults [3], cirrhotic patients [4]) and setting (ICU, emergency department [5]). |
| Reference Standard | Use internationally accepted criteria (KDIGO [6] [7]) as the benchmark for comparison. |
| Index Test/Parameter | Define the test or parameter being validated (e.g., perfusion index [5], novel urine output threshold [8], or a new biomarker like "this compound"). |
| Key Outcome Measures | Assess correlation with clinical outcomes such as ICU mortality [2] [4], hospital mortality [8] [4], length of stay [2], and need for renal replacement therapy [3]. |
Table 2: Common Performance Metrics in AKI Criteria Comparisons
| Metric | Interpretation & Example from Literature |
|---|---|
| Incidence | Proportion of patients identified with AKI. Different criteria can yield varying incidence rates (e.g., 15% vs. 51% in a cardiac surgery study [3]). |
| Mortality Prediction (AUROC) | Measures how well the criteria distinguishes between patients who die and those who survive. Higher values (closer to 1.0) are better. KDIGO has shown superior discriminatory power (AUROC 0.84) in critically ill cirrhotic patients [4]. |
| Odds/Hazard Ratio | Represents the strength of association between AKI and an outcome like mortality. A study found KDIGO was significantly associated with a 30-day composite outcome after cardiac surgery (HR=1.89) [3]. |
| Staging Consistency | Agreement between different criteria for classifying AKI severity, often measured by weighted Kappa statistic. "Strong consistency" is typically indicated by a kappa value >0.8 [1]. |
The methodologies from the search results typically involve a standardized workflow for comparing the performance of different AKI definitions.
Since direct information on "this compound" is unavailable, here are steps you can take to find the specific data you need: